Tributyl tin
Overview
Description
Tributylstannanyl, also known as tributyltin hydride, is an organotin compound with the chemical formula C12H27Sn. It belongs to the class of trialkyltins, where the tin atom is linked to three butyl groups. This compound is widely used in organic synthesis, particularly in radical reactions due to its ability to donate hydrogen atoms.
Mechanism of Action
Target of Action
Tributyltin, also known as Tributylstannanyl, primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha in humans . These receptors play a crucial role in regulating gene expression and are involved in a variety of biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Tributyltin interacts with its targets, the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha, leading to changes in the regulation of gene expression . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
Tributyltin affects several biochemical pathways. It has been found to alter steroid hormone biosynthesis and retinol metabolism, which might affect both reproduction and lipogenesis functions . The ubiquitin proteasome system and immune system might also be targets of Tributyltin toxicity .
Pharmacokinetics
The pharmacokinetics of Tributyltin involves its absorption, distribution, metabolism, and excretion (ADME). A study on American plaice showed that the bioaccumulation of Tributyltin was 42%, indicating its potential for accumulation in organisms .
Result of Action
The action of Tributyltin results in a variety of molecular and cellular effects. It is known to cause oxidative damage in the hepatopancreas of certain organisms after exposure . Furthermore, it can lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals . Tributyltin is also recognized as an endocrine-disrupting chemical, influencing biological activities such as growth, reproduction, and other physiological processes .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Tributyltin. It has a low Log Kow, making it moderately hydrophobic . When introduced into a marine or aquatic environment, Tributyltin adheres to bed sediments . Its half-life is about one or two weeks in marine water, but when it accumulates in sediments, its half-life extends to about 2 years . It often bonds to suspended material and sediments, where it can remain and be released for up to 30 years .
Biochemical Analysis
Biochemical Properties
Tributyltin interacts with various biomolecules, including enzymes and proteins. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
Tributyltin has been shown to have detrimental effects on various types of cells and cellular processes. It can cross the cell membrane and damage the endothelium and smooth muscle cells . It induces vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tributyltin exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to interact with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), altering a range of reproductive, developmental, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tributyltin change over time. It has been found that long-term exposure (more than 15 days) to Tributyltin can lead to significant physiological-biochemical responses . It has a half-life of one or two weeks in marine water, and when it accumulates in sediments, its half-life is about 2 years .
Dosage Effects in Animal Models
In animal models, the effects of Tributyltin vary with different dosages. In an experimental rodent model, small doses of Tributyltin (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric, and coronary arteries .
Metabolic Pathways
Tributyltin is involved in various metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .
Transport and Distribution
Tributyltin is transported and distributed within cells and tissues. When introduced into a marine or aquatic environment, Tributyltin adheres to bed sediments . It often bonds to suspended material and sediments, where it can remain and be released for up to 30 years .
Subcellular Localization
Given its lipophilic nature and ability to cross cell membranes, it is likely that Tributyltin can localize to various subcellular compartments where it exerts its toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylstannanyl can be synthesized through several methods. One common method involves the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method is the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, tributylstannanyl is produced on a larger scale using similar reduction methods. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tributylstannanyl undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions with alkyl halides, often proceeding through an electron-transfer mechanism.
Dehalogenation: It is used in the dehalogenation of organic compounds, where it effectively removes halogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with tributylstannanyl include butyllithium, sodium azide, and various alkyl halides. The reactions are typically carried out under inert atmospheres, such as argon or nitrogen, and at controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving tributylstannanyl depend on the specific reaction type. For example, in reduction reactions, the major products are often deoxygenated or decarboxylated compounds. In substitution reactions, the products are typically tetraalkylstannanes.
Scientific Research Applications
Tributylstannanyl has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributylstannanyl include:
Tri-n-butylstannane: Another trialkyltin compound with similar chemical properties.
Tri-n-butylstannyl oxazole: Used in Stille coupling reactions and other organic transformations.
Tri-n-butylstannyl thiazole: Also used in Stille coupling reactions and has similar reactivity to tributylstannanyl.
Uniqueness
Tributylstannanyl is unique due to its high reactivity in radical reactions and its ability to donate hydrogen atoms effectively. This makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules and the reduction of various functional groups.
Properties
CAS No. |
688-73-3 |
---|---|
Molecular Formula |
C12H28Sn |
Molecular Weight |
291.06 g/mol |
IUPAC Name |
tributylstannane |
InChI |
InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;; |
InChI Key |
DBGVGMSCBYYSLD-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)CCCC |
Canonical SMILES |
CCCC[SnH](CCCC)CCCC |
boiling_point |
112.5-113.5 @ 8 mm Hg |
Color/Form |
A liquid. |
density |
1.103 @ 20 °C |
56573-85-4 688-73-3 |
|
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
TBTC chloride tri-n-butyl tin maleate tri-n-butyltin tri-n-butyltin chloride tri-n-butyltin hydride tributyltin tributyltin acetate tributyltin chloride tributyltin fluoride tributyltin hydride tributyltin ion (1+) tributyltin tetrafluoroborate tributyltin-d27 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of preparing enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol?
A1: Enantiomerically pure compounds are crucial in organic synthesis, particularly for pharmaceuticals and agrochemicals. The paper describes a method for preparing enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol []. This compound is a valuable building block in organic synthesis, specifically as a substrate in Stille coupling reactions. Having access to the enantiomerically pure form allows for the synthesis of more complex chiral molecules with defined stereochemistry, which is essential for controlling biological activity and reducing potential side effects.
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